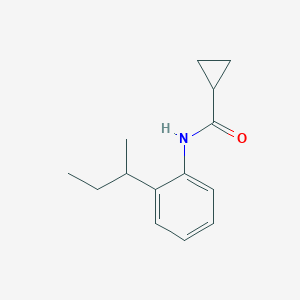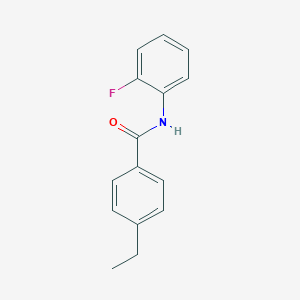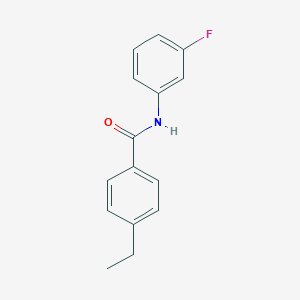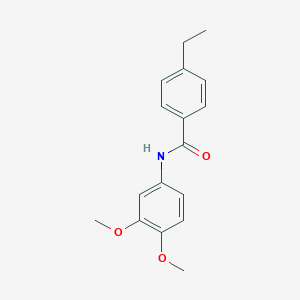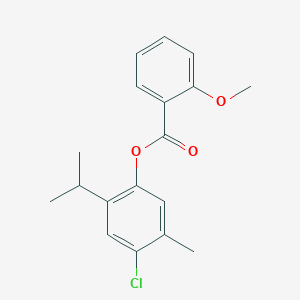
4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate, also known as Mexedrone, is a synthetic cathinone that belongs to the substituted cathinone class of compounds. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. This compound has been widely researched for its potential applications in the field of pharmacology and medicine.
Mechanism of Action
4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This results in the stimulation of the central nervous system and the induction of euphoria, increased alertness, and a sense of well-being.
Biochemical and Physiological Effects:
4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been found to induce hyperactivity, stereotypy, and locomotor activity in rodents. Additionally, 4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate has been shown to induce anorexia and weight loss in rats.
Advantages and Limitations for Lab Experiments
4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate has several advantages in laboratory experiments, including its ability to induce euphoria and increase alertness, which can be useful in studies involving the central nervous system. However, 4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate has several limitations, including its potential for abuse and the lack of human studies on its safety and efficacy.
Future Directions
There are several future directions for research on 4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate. One potential direction is to investigate its potential use as a medication for the treatment of depression and anxiety disorders. Another potential direction is to investigate its potential use as a cognitive enhancer. Additionally, further studies are needed to determine the long-term effects of 4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate on the central nervous system and its potential for abuse.
Synthesis Methods
4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate can be synthesized through a multi-step process that involves the reaction of p-tolualdehyde with nitroethane, followed by reduction with sodium borohydride to yield the intermediate 4-chloro-2-isopropyl-5-methylphenyl-2-nitropropene. The intermediate is then reacted with methoxybenzoyl chloride in the presence of a base to yield 4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate.
Scientific Research Applications
4-Chloro-2-isopropyl-5-methylphenyl 2-methoxybenzoate has been extensively studied in the field of pharmacology and medicine for its potential applications. It has been found to exhibit stimulant properties similar to other cathinones, such as methcathinone and methylone. This compound has been used in scientific research to investigate its effects on the central nervous system, including its ability to enhance dopamine and serotonin release.
properties
Molecular Formula |
C18H19ClO3 |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
(4-chloro-5-methyl-2-propan-2-ylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C18H19ClO3/c1-11(2)14-10-15(19)12(3)9-17(14)22-18(20)13-7-5-6-8-16(13)21-4/h5-11H,1-4H3 |
InChI Key |
GBRWIXATWNYXSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




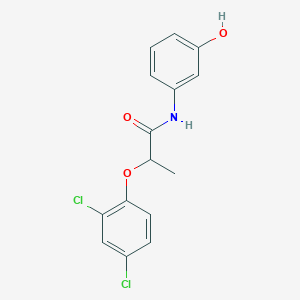
![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)

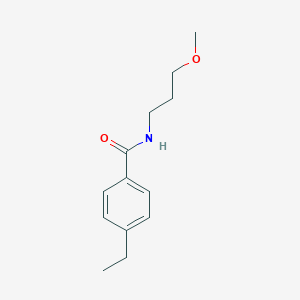
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)
